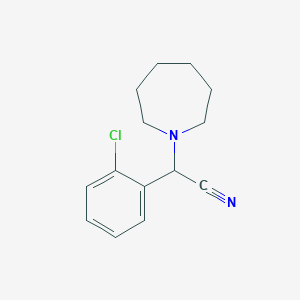![molecular formula C23H22Cl2N2O4 B241267 1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)
1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with a complex chemical structure. It has been studied extensively for its potential applications in scientific research and medicine. In
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is complex and not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a decrease in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects, which may make it useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, one limitation is that the compound is complex and difficult to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is to explore its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to explore its use in combination with other drugs to enhance its anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that involves several steps. The starting material is 3,4-dichlorophenylacetic acid, which is converted into an acid chloride. This is then reacted with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to form an amide intermediate. The amide intermediate is then reacted with 6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to form the final product.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C23H22Cl2N2O4 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H22Cl2N2O4/c1-26(2)9-4-10-27-20(13-5-8-16(24)17(25)11-13)19-21(28)15-7-6-14(30-3)12-18(15)31-22(19)23(27)29/h5-8,11-12,20H,4,9-10H2,1-3H3 |
Clé InChI |
JIZGMRWRFBXQGR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)
![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)



![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)